molecular formula C26H18BF4NO B13776826 (E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate

(E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate

Cat. No.: B13776826
M. Wt: 447.2 g/mol
InChI Key: LZNDLIMIZGDETE-GEEYTBSJSA-N
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Description

(E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyrrilium ring substituted with cyanophenyl and diphenyl groups, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate typically involves a multi-step process One common method includes the condensation of 4-cyanobenzaldehyde with acetophenone derivatives in the presence of a base to form the intermediate chalcone This intermediate is then cyclized using an acid catalyst to form the pyrrilium ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrilium derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and cyanophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced pyrrilium derivatives.

Scientific Research Applications

(E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of (E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-[2-(4-nitrophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate
  • (E)-2-[2-(4-methoxyphenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate
  • (E)-2-[2-(4-chlorophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate

Uniqueness

(E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C26H18BF4NO

Molecular Weight

447.2 g/mol

IUPAC Name

4-[(E)-2-(4,6-diphenylpyrylium-2-yl)ethenyl]benzonitrile;tetrafluoroborate

InChI

InChI=1S/C26H18NO.BF4/c27-19-21-13-11-20(12-14-21)15-16-25-17-24(22-7-3-1-4-8-22)18-26(28-25)23-9-5-2-6-10-23;2-1(3,4)5/h1-18H;/q+1;-1/b16-15+;

InChI Key

LZNDLIMIZGDETE-GEEYTBSJSA-N

Isomeric SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)/C=C/C4=CC=C(C=C4)C#N

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C=CC4=CC=C(C=C4)C#N

Origin of Product

United States

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